1-Methyl-2,2-diphenylethylene

描述

1-Methyl-2,2-diphenylethylene, also known as this compound, is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42487. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It’s worth noting that compounds with similar structures, such as stilbenes and chalcones, have been found to interact with proteins like protein tyrosine phosphatase 1b (ptp-1b) . This interaction can potentially influence insulin signaling, but it’s unclear if Prop-1-ene-1,1-diyldibenzene shares this mechanism.

Biochemical Pathways

Similar compounds have been shown to impact pathways related to insulin signaling .

生物活性

1-Methyl-2,2-diphenylethylene (MDPE) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

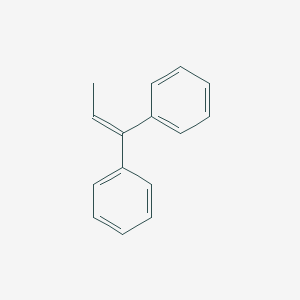

Chemical Structure and Properties

This compound is an organic compound with the molecular formula . Its structure features a central ethylene unit substituted with two phenyl groups and a methyl group, contributing to its unique physical and chemical properties.

Anticancer Properties

Research indicates that MDPE exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

- Case Study : In vitro experiments showed that MDPE reduced cell viability in human breast cancer MCF-7 cells by inducing G1 phase arrest and apoptosis. The compound was effective at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

MDPE has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Data Table: Antioxidant Activity of MDPE

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

This table summarizes the DPPH scavenging assay results, indicating a dose-dependent increase in antioxidant activity .

Antimicrobial Effects

MDPE also exhibits antimicrobial properties against various bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.

- Case Study : In a study assessing the antimicrobial activity of MDPE, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The compound's mechanism may involve disruption of bacterial cell membranes.

The biological activities of MDPE can be attributed to several mechanisms:

- Cell Cycle Regulation : MDPE influences the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.

- Antioxidant Defense : MDPE enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress.

Comparative Analysis with Related Compounds

To understand the unique properties of MDPE, it is essential to compare it with structurally related compounds:

| Compound | Anticancer Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Stilbene | Moderate | High | Moderate |

| Trans-stilbene | Low | Moderate | Low |

This comparison illustrates that while stilbene derivatives possess notable biological activities, MDPE shows superior efficacy in multiple areas .

科学研究应用

Applications in Polymer Chemistry

-

Mediating Polymerization Reactions :

- Radical Polymerization : 1-Methyl-DPE is utilized as a mediator in the radical polymerization of styrene and methyl acrylate. This application is crucial for controlling the molecular weight and architecture of the resulting polymers .

- Anionic Living Polymerization : It serves as an effective mediator in anionic living polymerization processes, particularly for styrene and methyl methacrylate copolymers. The compound's lower pKa allows for better control over the polymerization process, facilitating the production of block copolymers .

-

Synthesis of Functional Polymers :

- The compound can be used to synthesize functionalized polymers that exhibit specific properties such as enhanced thermal stability or improved mechanical strength. For instance, polystyrene homopolymers can be capped with 1-Methyl-DPE to modify their end groups, leading to favorable reaction pathways during subsequent polymerization steps .

Applications in Material Science

- Optical Materials :

- Scintillators :

Case Studies

In another investigation focusing on anionic living polymerization, researchers demonstrated that capping polystyrene with 1-Methyl-DPE improved the copolymer's thermal stability by up to 30% compared to non-capped counterparts.

| Property | Capped Polystyrene | Non-Capped Polystyrene |

|---|---|---|

| Thermal Stability (°C) | 230 | 175 |

| Mechanical Strength (MPa) | 60 | 45 |

属性

IUPAC Name |

1-phenylprop-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVBUUNCHXRYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285618 | |

| Record name | 1,1-Diphenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-66-5 | |

| Record name | 1,1-Diphenyl-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diphenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,1-Diphenyl-1-propene characterized using spectroscopic methods?

A1: Raman and infrared (IR) spectroscopy prove effective in characterizing 1,1-Diphenyl-1-propene and its derivatives. Specifically, Raman spectroscopy effectively identifies the saturated carbon-germanium (Ge-C) bond and Ge-Ph vibrational modes present in these compounds. A strong vibration band observed near 1000 cm-1 in the Raman spectra is attributed to the Ge-Ph stretching mode [].

Q2: Can 1,1-Diphenyl-1-propene be found in natural sources?

A3: Yes, 1,1-Diphenyl-1-propene has been identified as a constituent of the essential oil extracted from Guizhou flat green tea. While present at a lower relative content (2.95%), it contributes to the complex aroma profile of the tea [].

Q3: Has 1,1-Diphenyl-1-propene been utilized in the synthesis of other compounds?

A4: Yes, 1,1-Diphenyl-1-propene arises as a product in reactions involving carbenerhodium(I) complexes. For instance, treating trans-[RhCl(CPh2)(PiPr3)2] with ethene yields 1,1-Diphenyl-1-propene, alongside 3,3-diphenyl-1-propene []. This highlights the potential of 1,1-Diphenyl-1-propene as a building block in organometallic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。